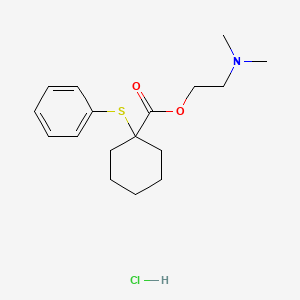
Cyclohexanecarboxylic acid, 1-(phenylthio)-, 2-(dimethylamino)ethyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanecarboxylic acid, 1-(phenylthio)-, 2-(dimethylamino)ethyl ester, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a cyclohexane ring, a carboxylic acid group, a phenylthio group, and a dimethylaminoethyl ester group. The hydrochloride form of this compound is often used to enhance its solubility and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxylic acid, 1-(phenylthio)-, 2-(dimethylamino)ethyl ester, hydrochloride typically involves multiple steps. One common method starts with the hydrogenation of benzoic acid to produce cyclohexanecarboxylic acid . This intermediate is then reacted with phenylthiol in the presence of a suitable catalyst to introduce the phenylthio group. The final step involves the esterification of the carboxylic acid group with 2-(dimethylamino)ethanol, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanecarboxylic acid, 1-(phenylthio)-, 2-(dimethylamino)ethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles like halides, amines, and thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted derivatives with different functional groups
Wissenschaftliche Forschungsanwendungen
Cyclohexanecarboxylic acid, 1-(phenylthio)-, 2-(dimethylamino)ethyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Cyclohexanecarboxylic acid, 1-(phenylthio)-, 2-(dimethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The dimethylaminoethyl ester group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanecarboxylic acid: A precursor in the synthesis of the target compound.
Phenylthiol: Used to introduce the phenylthio group.
2-(Dimethylamino)ethanol: Used in the esterification step.
Uniqueness
Cyclohexanecarboxylic acid, 1-(phenylthio)-, 2-(dimethylamino)ethyl ester, hydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
101330-09-0 |
|---|---|
Molekularformel |
C17H26ClNO2S |
Molekulargewicht |
343.9 g/mol |
IUPAC-Name |
2-(dimethylamino)ethyl 1-phenylsulfanylcyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H25NO2S.ClH/c1-18(2)13-14-20-16(19)17(11-7-4-8-12-17)21-15-9-5-3-6-10-15;/h3,5-6,9-10H,4,7-8,11-14H2,1-2H3;1H |
InChI-Schlüssel |
LLFQNUBVQKFJRH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCOC(=O)C1(CCCCC1)SC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


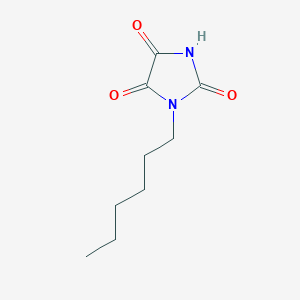
![N-{4-Bromo-2-[dimethoxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14339764.png)
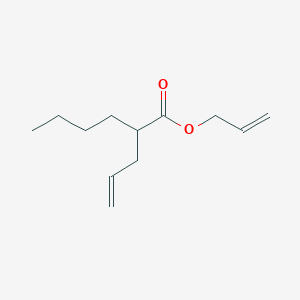
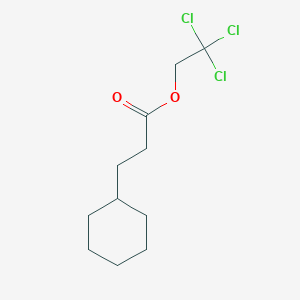

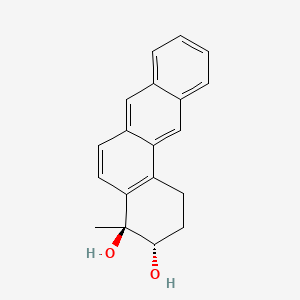
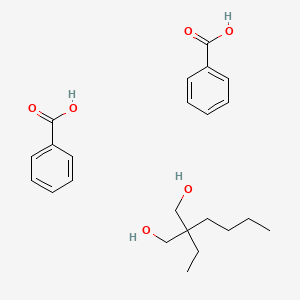
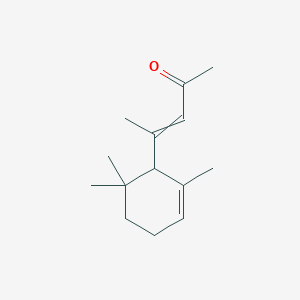

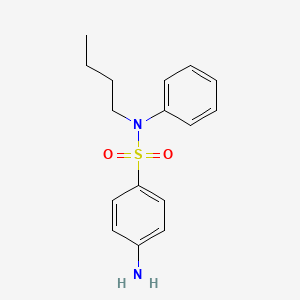
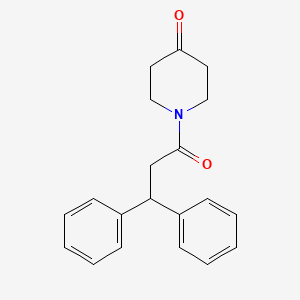
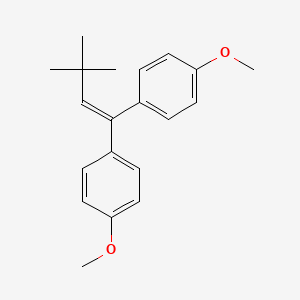
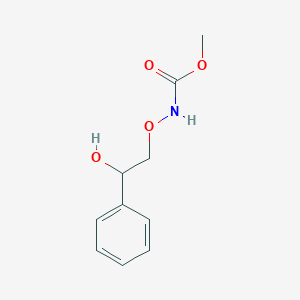
![N-[1-(2-Hydroxyphenyl)-2-sulfamoylethyl]acetamide](/img/structure/B14339838.png)
